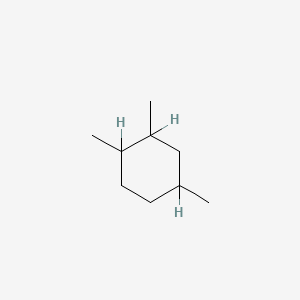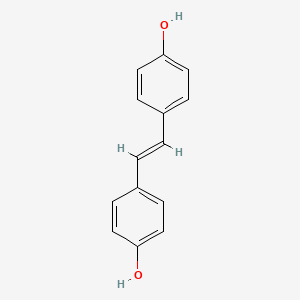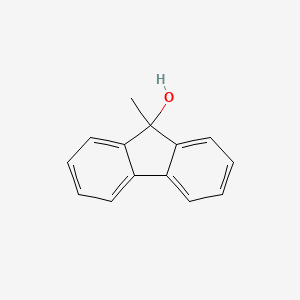
N-辛酰-N-甲基葡糖胺
科学研究应用
MEGA-8 广泛应用于各种科学研究领域:
化学: 作为一种非离子型洗涤剂,MEGA-8 用于溶解疏水性化合物并促进其分析。
生物学: 它用于膜蛋白的提取和纯化,有助于研究其结构和功能。
医学: MEGA-8 用于药物制剂和递送系统,以提高疏水性药物的溶解度和稳定性。
作用机制
MEGA-8 通过与膜蛋白的疏水区域相互作用来发挥其作用,从而使它们溶解。MEGA-8 的亲水性头部与水性环境相互作用,而疏水性尾部与脂质双层相互作用,破坏膜结构并溶解蛋白质。 这种机制可以提取和稳定溶液中的膜蛋白 .
类似化合物:
- N-癸酰基-N-甲基葡糖胺 (MEGA-10)
- N-十二烷酰基-N-甲基葡糖胺 (MEGA-12)
- N-己酰基-N-甲基葡糖胺 (MEGA-6)
比较:
- MEGA-8 与 MEGA-10: MEGA-10 具有更长的烷基链,提供更强的疏水性相互作用,这对于溶解更疏水性蛋白质可能是有益的。
- MEGA-8 与 MEGA-12: MEGA-12 具有更长的烷基链,使其在溶解高度疏水性蛋白质方面更有效,但由于粘度增加,可能更难以处理。
- MEGA-8 与 MEGA-6: MEGA-6 具有更短的烷基链,使其在溶解高度疏水性蛋白质方面效率较低,但更容易处理且粘度更低 .
MEGA-8 凭借其平衡的疏水性和亲水性特性,使其成为各种研究应用中一种用途广泛的通用洗涤剂。
生化分析
Biochemical Properties
N-Octanoyl-N-methylglucamine plays a crucial role in biochemical reactions due to its high solubilizing power and non-denaturing properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating their solubilization and stabilization. For instance, it has been used to assess the disordered N-terminus of protein kinase A (PKA) and to investigate the usefulness of sugar surfactants as solubilizing agents in parenteral formulations . The compound’s ability to solubilize proteins without interfering with their monitoring at 280 nm makes it an invaluable reagent in biochemical research.
Cellular Effects
N-Octanoyl-N-methylglucamine affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated its role in stabilizing microemulsions, which can be used as templates for drug delivery systems . These microemulsions can enhance the cytotoxic effect of encapsulated drugs on tumor cells, indicating the potential of N-Octanoyl-N-methylglucamine in cancer therapy.
Molecular Mechanism
The molecular mechanism of N-Octanoyl-N-methylglucamine involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. As a non-ionic detergent, it solubilizes proteins by disrupting hydrophobic interactions within the protein structure, thereby maintaining their native conformation . This property allows researchers to study proteins in their functional state, providing insights into their biochemical roles and interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Octanoyl-N-methylglucamine can change over time. The compound is known for its stability and high solubilizing power, which are maintained over extended periods. Its effectiveness may decrease if not stored properly, as it is sensitive to temperature and light . Long-term studies have shown that N-Octanoyl-N-methylglucamine remains effective in solubilizing proteins and maintaining their stability, making it a reliable reagent for biochemical research.
Dosage Effects in Animal Models
The effects of N-Octanoyl-N-methylglucamine vary with different dosages in animal models. At lower doses, it effectively solubilizes proteins and enhances drug delivery without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity and disruption of cellular membranes . These findings highlight the importance of optimizing the dosage of N-Octanoyl-N-methylglucamine to achieve the desired biochemical effects while minimizing potential side effects.
Metabolic Pathways
N-Octanoyl-N-methylglucamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role in solubilizing proteins and stabilizing microemulsions suggests that it may influence metabolic processes by facilitating the delivery of bioactive compounds to target cells
Transport and Distribution
Within cells and tissues, N-Octanoyl-N-methylglucamine is transported and distributed through interactions with transporters and binding proteins. Its high solubilizing power allows it to penetrate cellular membranes and reach intracellular targets, enhancing the delivery of encapsulated drugs and other bioactive compounds . The compound’s distribution within cells is influenced by its physicochemical properties, including its hydrophobicity and molecular size.
Subcellular Localization
N-Octanoyl-N-methylglucamine exhibits specific subcellular localization, which affects its activity and function. It is known to localize in cellular membranes and organelles, where it interacts with membrane proteins and other biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct N-Octanoyl-N-methylglucamine to specific compartments within the cell. Understanding its subcellular localization is crucial for optimizing its use in biochemical research and therapeutic applications.
准备方法
合成路线和反应条件: MEGA-8 是通过用辛酰氯酰化 N-甲基葡糖胺合成的。反应通常在二氯甲烷等有机溶剂中进行,在三乙胺等碱提供的碱性条件下进行。反应如下进行:
- 将 N-甲基葡糖胺溶解在二氯甲烷中。
- 向溶液中加入三乙胺。
- 在保持反应温度在约 0°C 的情况下缓慢加入辛酰氯。
- 在室温下搅拌反应混合物数小时。
- 通过重结晶或柱色谱纯化产物 .
工业生产方法: 在工业环境中,MEGA-8 的生产遵循类似的合成路线,但规模更大。该过程包括:
- 将 N-甲基葡糖胺和辛酰氯在合适的溶剂中进行大规模混合。
- 持续搅拌和温度控制以确保反应完全进行。
- 使用工业规模的纯化技术,例如蒸馏和结晶,以获得高纯度的 MEGA-8 .
化学反应分析
反应类型: 由于其非离子性,MEGA-8 主要经历非反应性相互作用。它可以参与:
水解: 在酸性或碱性条件下,MEGA-8 可以水解形成 N-甲基葡糖胺和辛酸。
常见试剂和条件:
水解: 酸性或碱性水溶液。
氧化: 氧化剂,如高锰酸钾或过氧化氢.
主要产物:
水解: N-甲基葡糖胺和辛酸。
氧化: 羧酸和其他氧化产物.
相似化合物的比较
- N-decanoyl-N-methylglucamine (MEGA-10)
- N-dodecanoyl-N-methylglucamine (MEGA-12)
- N-hexanoyl-N-methylglucamine (MEGA-6)
Comparison:
- MEGA-8 vs. MEGA-10: MEGA-10 has a longer alkyl chain, providing stronger hydrophobic interactions, which can be beneficial for solubilizing more hydrophobic proteins.
- MEGA-8 vs. MEGA-12: MEGA-12 has an even longer alkyl chain, making it more effective in solubilizing highly hydrophobic proteins but potentially more challenging to handle due to increased viscosity.
- MEGA-8 vs. MEGA-6: MEGA-6 has a shorter alkyl chain, making it less effective in solubilizing highly hydrophobic proteins but easier to handle and less viscous .
MEGA-8 stands out due to its balanced hydrophobic and hydrophilic properties, making it a versatile and widely used detergent in various research applications.
属性
IUPAC Name |
N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO6/c1-3-4-5-6-7-8-13(20)16(2)9-11(18)14(21)15(22)12(19)10-17/h11-12,14-15,17-19,21-22H,3-10H2,1-2H3/t11-,12+,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWGZAXBCCNRTM-CTHBEMJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005802 | |
| Record name | 1-Deoxy-1-[methyl(octanoyl)amino]hexitolato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85316-98-9 | |
| Record name | N-Octanoyl-N-methylglucamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85316-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mega 8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085316989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-1-[methyl(octanoyl)amino]hexitolato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucitol, 1-deoxy-1-[methyl(1-oxooctyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTANOYL N-METHYLGLUCAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3TDB90KLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-octanoyl-N-methylglucamine impact the properties of metal complexes, and what are the potential applications?
A1: N-octanoyl-N-methylglucamine (L8) can act as a ligand, forming complexes with metal ions like Gadolinium (III) []. These complexes, with a stoichiometry of 1:2 (metal:ligand), exhibit enhanced relaxivity properties compared to commercially available contrast agents like gadopentetate dimeglumine (Magnevist) []. This enhanced relaxivity is attributed to the increased molecular weight and slower molecular rotation of the complexes []. When incorporated into liposomes, these Gadolinium (III) complexes also increase the zeta potential of the vesicles []. These properties make these complexes promising candidates for use as contrast agents in Magnetic Resonance Imaging (MRI).
Q2: Does the length of the alkyl chain in N-alkyl-N-methylglucamine derivatives affect their interaction with metal ions?
A2: Yes, the length of the alkyl chain in N-alkyl-N-methylglucamine derivatives can influence their interaction with metal ions. Research has shown that both N-octanoyl-N-methylglucamine (L8) and N-decanoyl-N-methylglucamine (L10) can form complexes with Gadolinium (III) []. While both demonstrate potential as MRI contrast agents, further research is needed to fully elucidate the impact of alkyl chain length on complex stability, relaxivity, and other relevant properties. Additionally, a separate study investigated the influence of N-octanoyl-N-methylglucamine on the kinetics and mechanism of Zn2+ ions electroreduction [], suggesting a potential role in electrochemical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-methylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1202887.png)
![N-(2-amino-2-oxo-ethyl)-[2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy]-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]oxy-N-[hydroxy-[methyl(12-methyltridecyl)amino]oxy-phosphoryl]phosphonamidic acid](/img/structure/B1202888.png)
![2-(4-Aminoimidazo[4,5-d]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1202890.png)
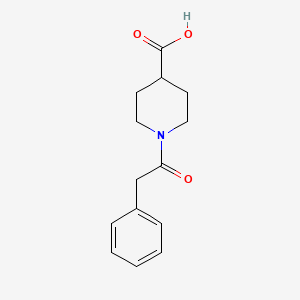
![5-[(2-Chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B1202894.png)
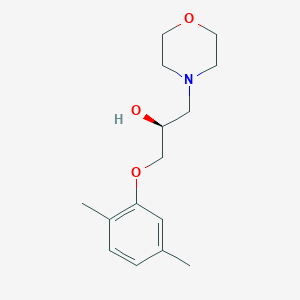
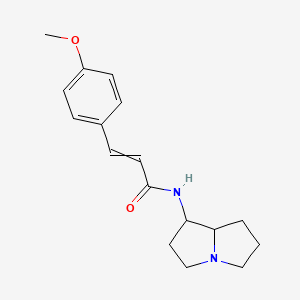
![11-Methylpyrido[2,3-b]acridine-5,12-dione](/img/structure/B1202898.png)
![3-(3-Nitrophenyl)indeno[1,2-e][1,2,4]triazin-9-one](/img/structure/B1202899.png)
